[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine
Overview
Description
“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is a chemical compound that is part of the organofluorine compounds. It contains a benzene ring substituted with one or more trifluoromethyl groups . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It can be synthesized from the corresponding aniline . The compound has been used to synthesize aminotetrazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: ClC6H3(CF3)NCO . The molecular weight of the compound is 221.56 .Chemical Reactions Analysis
“this compound” participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones . It may also be used in the synthesis of N - (5′-deoxy-3′- O - tert -butyldimethylsilyl-β-D-thymidin-5′-yl)- N′ - (4-chloro-3-trifluoromethylphenyl)-thiourea .Physical and Chemical Properties Analysis
“this compound” has a boiling point of 86-90 °C/14 mmHg and a melting point of 40-42 °C . Its density is 1.47 g/mL at 25 °C . The compound is a white to yellow powder or low melting solid .Safety and Hazards
“[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine” is considered hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area and wear respiratory protection, protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It’s suggested that it may act on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis .
Mode of Action
Its interaction with its targets could lead to changes in cellular signaling pathways, potentially influencing cell proliferation and angiogenesis .
Biochemical Pathways
Given its potential interaction with tyrosine kinase receptors, it may influence pathways related to cell growth and angiogenesis .
Result of Action
It’s suggested that it may have an impact on tumor cell proliferation and angiogenesis .
Biochemical Analysis
Biochemical Properties
[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of compounds like N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea . The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the interacting biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation of STAT3, leading to changes in gene expression and promoting apoptosis in certain cancer cells . This compound’s impact on cellular metabolism includes alterations in the metabolic flux and levels of specific metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects become pronounced. These studies also highlight the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of certain thiourea derivatives, which are important intermediates in metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can significantly influence its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-chloro-N-ethyl-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNSDYDXEKBZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=C(C=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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